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molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No. B1347442
M. Wt: 252.30 g/mol
InChI Key: KTPFGSXXUDJFFQ-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

To a stirred solution of 0.19 g (0.75 mmol) 6-amino-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile in 25 ml methanol were added 0.14 ml (0.76 mmol) sodium methylate solutiuon (5.4M in methanol) and 0.09 ml (1.5 mmol) methyl iodide and stirring continued for 16 hours at room temperature. The reaction mixture was then cooled to 0° C. and the resulting crystals collected by filtration and washed with ether/methanol (3/1) to afford 0.1 g (50%) 2-amino-6-methylsulfanyl-4-phenyl-pyridine-3,5-dicarbonitrile as a white crystalline solid. EI-MS m/e (%): 266 (M+, 40), 265 ([M—H]+, 100).
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[S:8])[C:5]([C:9]#[N:10])=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]=1[C:17]#[N:18].[CH3:19][O-].[Na+].CI>CO>[NH2:1][C:2]1[C:3]([C:17]#[N:18])=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:5]([C:9]#[N:10])=[C:6]([S:8][CH3:19])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
NC1=C(C(=C(C(N1)=S)C#N)C1=CC=CC=C1)C#N
Name
sodium methylate
Quantity
0.14 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.09 mL
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals collected by filtration
WASH
Type
WASH
Details
washed with ether/methanol (3/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=C(C(=C1C#N)C1=CC=CC=C1)C#N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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